Sirt6-IN-3

SIRT6 inhibition drug discovery cancer epigenetics

Sirt6-IN-3 (also known as compound 8a) is a pyrrole-pyridinimidazole derivative that acts as a selective, non-competitive inhibitor of the NAD+-dependent deacetylase Sirtuin 6 (SIRT6). It was identified through virtual screening and validated via molecular and cellular SIRT6 activity assays.

Molecular Formula C21H30Br3ClN6S
Molecular Weight 673.7 g/mol
Cat. No. B12379755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirt6-IN-3
Molecular FormulaC21H30Br3ClN6S
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)SCCCCCCN1C=NC2=C1C=CN=C2C3=CC(=C(N3)Br)Br.Cl.[Br-]
InChIInChI=1S/C21H29Br2N6S.BrH.ClH/c1-27(2)21(28(3)4)30-12-8-6-5-7-11-29-14-25-19-17(29)9-10-24-18(19)16-13-15(22)20(23)26-16;;/h9-10,13-14,26H,5-8,11-12H2,1-4H3;2*1H/q+1;;/p-1
InChIKeyJGXUMUHLFCAFIT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirt6-IN-3: A Selective SIRT6 Inhibitor for Pancreatic Cancer Research and Gemcitabine Sensitization


Sirt6-IN-3 (also known as compound 8a) is a pyrrole-pyridinimidazole derivative that acts as a selective, non-competitive inhibitor of the NAD+-dependent deacetylase Sirtuin 6 (SIRT6) [1]. It was identified through virtual screening and validated via molecular and cellular SIRT6 activity assays [1]. Sirt6-IN-3 demonstrates an IC50 of 7.46 ± 0.79 μM against SIRT6 in a FLUOR DE LYS assay and exhibits a distinct selectivity profile against other sirtuins and HDAC family members [1]. The compound has been shown to inhibit pancreatic ductal adenocarcinoma (PDAC) cell proliferation, induce apoptosis, and enhance the sensitivity of cancer cells to gemcitabine by blocking the DNA damage repair pathway [1].

Why Sirt6-IN-3 Cannot Be Casually Substituted with Other SIRT6 Inhibitors


SIRT6 inhibitors exhibit profound variability in potency, selectivity, and mechanism of action. For example, the widely used tool compound OSS-128167 (SIRT6-IN-1) has an IC50 of 89 μM against SIRT6 [1], approximately 12-fold less potent than Sirt6-IN-3. Furthermore, selectivity profiles differ dramatically; while Sirt6-IN-3 maintains IC50 values >80 μM for SIRT1/SIRT2 and >96 μM for HDAC isoforms [2], other inhibitors may have different off-target signatures [1]. Even among structurally related analogs, small changes can abolish SIRT6 binding or alter cellular permeability [2]. Substitution without quantitative justification risks experimental failure, misinterpretation of SIRT6-dependent biology, and wasted resources. The specific quantitative evidence below demonstrates exactly where Sirt6-IN-3 differentiates from the closest analogs.

Sirt6-IN-3: Quantified Differentiation from Comparator SIRT6 Inhibitors


Sirt6-IN-3 Exhibits 12-Fold Higher Potency Against SIRT6 than the Common Tool Inhibitor OSS-128167

Sirt6-IN-3 inhibits SIRT6 deacetylase activity with an IC50 of 7.46 ± 0.79 μM in a FLUOR DE LYS assay [1]. In contrast, the widely used SIRT6 inhibitor OSS-128167 (also known as SIRT6-IN-1) exhibits an IC50 of 89 μM against SIRT6 under comparable conditions [2]. This represents a 12-fold improvement in potency, making Sirt6-IN-3 a more potent tool for probing SIRT6 function at lower, more selective concentrations.

SIRT6 inhibition drug discovery cancer epigenetics

Sirt6-IN-3 Demonstrates >10-Fold Selectivity Over SIRT1 and SIRT2

Sirt6-IN-3 displays a favorable selectivity window against closely related sirtuin isoforms. Its IC50 values for SIRT1 and SIRT2 are 80.52 ± 1.91 μM and 92.21 ± 1.95 μM, respectively [1]. This corresponds to a >10-fold selectivity index relative to SIRT6 (IC50 7.46 μM). In contrast, OSS-128167 shows IC50 values of 1578 μM and 751 μM for SIRT1 and SIRT2, respectively, yielding a selectivity index of ~18-fold for SIRT6 over SIRT1 but only ~8.4-fold over SIRT2 [2]. Sirt6-IN-3 provides a more balanced and predictable selectivity profile.

SIRT6 selectivity sirtuin isoforms off-target profiling

Sirt6-IN-3 Shows Minimal Activity Against Class I/II HDACs

Sirt6-IN-3 was profiled against a panel of histone deacetylases. It showed no activity against HDAC1, HDAC2, HDAC4, HDAC5, HDAC7, and HDAC9-HDAC11 at concentrations up to 200 μM [1]. Detectable IC50 values were observed only for HDAC3 (111.9 μM), HDAC6 (96.77 μM), and HDAC8 (102 μM), all >12-fold higher than its SIRT6 IC50 [1]. This contrasts with some pan-sirtuin or pan-HDAC inhibitors that exhibit broad activity across multiple deacetylase classes, which can complicate phenotypic interpretation.

HDAC selectivity epigenetic inhibitors SIRT6 specificity

Sirt6-IN-3 Potently Inhibits Pancreatic Cancer Cell Proliferation and Induces Apoptosis

In cellular assays, Sirt6-IN-3 significantly reduces the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines. It exhibits IC50 values of 7.56 μM in BXPC-3 cells and 9.28 μM in PANC-1 cells after 72 hours of treatment [1]. Importantly, it shows 4-5 fold lower potency against normal human umbilical vein endothelial cells (HUVEC, IC50 = 41.01 μM), suggesting a degree of cancer cell selectivity [1]. Comparable cellular potency data for OSS-128167 in PDAC lines are not readily available, but given its 12-fold weaker enzymatic potency, higher concentrations would likely be required to achieve similar cellular effects.

pancreatic cancer cell proliferation apoptosis

Sirt6-IN-3 Enhances Gemcitabine Sensitivity in PDAC Cells and Xenograft Models

Sirt6-IN-3 synergizes with gemcitabine, the first-line chemotherapy for pancreatic cancer. In a pancreatic cancer xenograft mouse model, the combination of Sirt6-IN-3 (20 mg/kg, i.p., every 2 days) with gemcitabine (10 mg/kg) resulted in significant tumor growth inhibition [1]. The cooperative antitumor activity was observed over a 4-week treatment period [1]. This combination effect is mechanistically linked to Sirt6-IN-3's ability to block gemcitabine-induced activation of the PI3K/AKT/mTOR and ERK signaling pathways and to impair DNA damage repair [1]. No comparable in vivo combination data exist for OSS-128167 in PDAC models.

gemcitabine sensitization combination therapy in vivo efficacy

High-Impact Research and Preclinical Applications for Sirt6-IN-3


Validating SIRT6 Dependency in Pancreatic Cancer Cell Models

Use Sirt6-IN-3 at concentrations ranging from 6.25 to 25 μM to induce cell cycle arrest and apoptosis in PDAC cell lines (e.g., BXPC-3, PANC-1) [1]. The compound's 12-fold greater potency over OSS-128167 [2] allows for more precise dose-response studies and reduces the likelihood of confounding off-target effects. Monitor cleaved-PARP, cleaved-Caspase3, and cell cycle markers to confirm on-target SIRT6 inhibition [1].

Mechanistic Studies of Gemcitabine Resistance and Sensitization

Treat gemcitabine-resistant PDAC cells with Sirt6-IN-3 (e.g., 25 μM for 48-72 h) to reverse chemoresistance [1]. The compound blocks the gemcitabine-induced activation of PI3K/AKT/mTOR and ERK survival pathways and impairs DNA damage repair [1]. This application is uniquely supported by in vivo xenograft data showing cooperative antitumor effects with gemcitabine [1], a feature not reported for other SIRT6 inhibitors.

Differentiating SIRT6-Specific Effects from HDAC-Mediated Phenotypes

Employ Sirt6-IN-3 as a selective SIRT6 probe in chromatin immunoprecipitation (ChIP) or acetylation studies. At concentrations up to 25 μM, the compound maintains >10-fold selectivity over HDAC3, HDAC6, and HDAC8 and shows no activity against other HDAC isoforms [1]. This allows researchers to confidently attribute observed changes in histone acetylation (e.g., H3K9, H3K56) to SIRT6 inhibition rather than off-target HDAC effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sirt6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.